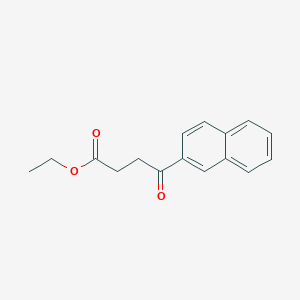

Ethyl 4-(2-naphthyl)-4-oxobutyrate

Description

Contextualization within Oxo-Butyrate Esters in Chemical Literature

Oxo-butyrate esters, also known as oxobutanoates, are a significant class of compounds in organic chemistry, serving as crucial intermediates in the synthesis of more complex molecules. ontosight.airesearchgate.net For instance, 3-chloro-2-oxo-butyric acid ethyl ester is a key intermediate for synthesizing biologically active thiazole (B1198619) carboxylic acids. researchgate.net The versatility of these compounds stems from the presence of both ketone and ester functionalities, which can undergo various chemical transformations.

The chemical literature describes numerous derivatives and their applications. For example, methyl 3,3-dimethyl-2-oxobutyrate is a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. ontosight.ai Similarly, ethyl 4-oxo-4-(9-phenanthryl)butyrate is utilized as a building block in organic synthesis for creating more complex molecules. The reactivity of these esters, including oxidation, reduction, and substitution reactions, allows for the construction of diverse molecular architectures.

Significance of Naphthyl-Substituted Organic Frameworks in Advanced Chemical Research

The incorporation of naphthalene (B1677914) moieties into organic frameworks is a prominent strategy in materials science for developing advanced materials with unique properties. Naphthalene's rigid, planar, and extended aromatic system is advantageous for creating structured materials like Metal-Organic Frameworks (MOFs). acs.orgresearchgate.net Naphthalene-based linkers are known to yield MOFs with notable photophysical and photochromic properties. researchgate.net

Research has demonstrated the use of naphthalene-dicarboxylate and other naphthalene derivatives to construct MOFs with applications in:

Gas Storage and Separation: Naphthalene-based MOFs have been designed to improve the separation of gases like CO₂ and H₂. acs.org

Photothermal Conversion: MOFs containing naphthalene diimide (NDI) units can exhibit highly efficient near-infrared photothermal conversion due to strong charge transfer interactions. acs.org

Sensing: The electron-deficient nature of NDI makes it a useful component in sensors. acs.orgresearchgate.net

Surface Modification: A related compound, ethyl 4-(1-naphthyl)-4-oxobutanoate, has been used as a precursor to assemble porphyrin-containing films on surfaces, highlighting the role of naphthyl groups in creating functional interfaces through aromatic-aromatic interactions. researchgate.net

The stability of certain naphthalene-functionalized frameworks is also a key advantage. For example, naphthalene-substituted UiO-66 analogues show thermal stability comparable to the parent framework. bohrium.com

Overview of Research Trajectories for Complex Carbonyl Compounds

Complex carbonyl compounds are central to many areas of chemical research, from synthetic methodology to atmospheric science. A major research trajectory involves the development of new catalytic methods for their transformation. For instance, the catalytic hydroboration of the carbonyl C=O bond is a powerful, atom-economical method to create organoborane derivatives, which are important synthons in organic synthesis. researchgate.net Recent advancements focus on using earth-abundant transition metals and even metal-free systems for these reactions. researchgate.net

Another significant area is the study of carbonyl compounds in the atmosphere. They are key precursors in photochemical reactions that lead to the formation of secondary pollutants like ozone. mdpi.com The high reactivity and short atmospheric lifetimes of these compounds necessitate advanced analytical techniques for their accurate measurement, which is crucial for understanding atmospheric chemistry and its impact on air quality and health. mdpi.com

In materials science and organometallic chemistry, complex carbonyls are integral to synthesizing novel compounds with specific electronic and photophysical properties. Research into rhenium(I) carbonyl complexes, for example, explores their luminescence for potential applications. mdpi.com The synthesis of organometallic complexes containing carbonyl groups continues to be an active field, with studies on their reactivity and potential as catalysts or photoactive materials. grafiati.com

Research Scope and Objectives Pertaining to Ethyl 4-(2-naphthyl)-4-oxobutyrate

The primary research interest in this compound lies in its potential as a synthetic intermediate or building block for constructing more complex, functional molecules. Based on the applications of structurally similar compounds, the research objectives pertaining to this molecule can be inferred to be in the fields of medicinal chemistry and materials science.

Medicinal Chemistry: Analogous compounds are often investigated for their biological activities. For instance, a related patent describes the synthesis of methyl 2-ethyl-4-(1-naphthyl)-4-oxobutanoate as part of a process to create caspase inhibitors. google.com The structural features of this compound make it a candidate for modification to explore potential pharmacological properties.

Organic Synthesis and Materials Science: The combination of the naphthyl group and the reactive keto-ester functionality makes it a useful precursor. Similar to how ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is used as an intermediate, this compound can serve as a starting material for specialty chemicals. The naphthyl unit, in particular, suggests potential applications in creating materials where aromatic interactions are key, such as in the development of liquid crystals or organic semiconductors.

The main objective of research involving this compound is to leverage its distinct chemical structure to synthesize novel compounds with targeted biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-naphthalen-2-yl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTMDHCVDHYHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405332 | |

| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-42-7 | |

| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 2 Naphthyl 4 Oxobutyrate

Retrosynthetic Analysis of the Ethyl 4-(2-naphthyl)-4-oxobutyrate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are at the ester and the bond between the naphthalene (B1677914) ring and the keto-butyrate chain.

A primary retrosynthetic disconnection breaks the ester bond, suggesting an esterification reaction between 4-(2-naphthyl)-4-oxobutanoic acid and ethanol. A further disconnection of the C-C bond between the naphthalene ring and the butanoic acid chain points towards a Friedel-Crafts acylation reaction. wikipedia.org This involves reacting naphthalene with a derivative of succinic acid, such as succinic anhydride (B1165640) , to form the keto-acid intermediate. uqu.edu.sauomustansiriyah.edu.iqcopbela.org

An alternative strategy involves disconnecting the C-C bond adjacent to the ketone. This suggests a reaction between a naphthalene-containing organometallic reagent and an appropriate electrophile derived from ethyl butyrate (B1204436).

Exploration of Novel Esterification Routes for Butyric Acid Derivatives

The final step in one of the primary synthetic routes to this compound is the esterification of 4-(2-naphthyl)-4-oxobutanoic acid . While traditional Fischer esterification (acid-catalyzed reaction with ethanol) is an option, modern methods offer milder conditions and improved yields.

Recent advancements in the transesterification of β-keto esters, which share structural similarities with the target molecule, highlight the use of environmentally benign catalysts like boric acid. rsc.org Although the target molecule is a γ-keto ester, the principles of using selective catalysts can be adapted. For instance, a combination of borate (B1201080) and zirconia has been shown to be effective for transesterifications under solvent-free conditions. rsc.org

Optimization of Acylation Reactions Involving Naphthalene Moieties

The Friedel-Crafts acylation of naphthalene with succinic anhydride is a key step in building the carbon skeleton of the target molecule. uqu.edu.sauomustansiriyah.edu.iqcopbela.org The regioselectivity of this reaction is a critical factor. The reaction can yield both α- and β-substituted products. uomustansiriyah.edu.iq The solvent used can influence the outcome, with nitrobenzene (B124822) favoring the formation of the β-isomer. uomustansiriyah.edu.iq The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is standard for this transformation. uqu.edu.sacopbela.org

The reaction of naphthalene with succinic anhydride in the presence of AlCl₃ can produce a mixture of 4-(1-naphthyl)-4-oxobutanoic acid and the desired 4-(2-naphthyl)-4-oxobutanoic acid. uqu.edu.sauomustansiriyah.edu.iq Separation of these isomers is necessary for the synthesis of the pure target compound.

Catalytic Approaches for the Formation of the Carbonyl and Ester Linkages

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis offers powerful tools for forming C-C and C-O bonds. While direct synthesis of this compound via these methods is not extensively documented, related transformations provide valuable insights.

Palladium-catalyzed cross-coupling reactions are highly effective for creating bonds to naphthalene rings. smolecule.com These methods could potentially be adapted to couple a naphthalene-derived organometallic species with a suitable butyrate-derived electrophile.

Rhodium(III) catalysis has been used for the selective naphthylation in the synthesis of related compounds like Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate. smolecule.com

Gold(III)-catalyzed hydration of 3-alkynoates presents a modern, atom-economical route to γ-keto esters. nih.govresearchgate.net This method proceeds under mild conditions and offers high yields. nih.gov

Platinum-catalyzed C-H acylation of 2-aryloxypyridines with ethyl succinyl chloride has been shown to produce γ-keto esters efficiently. nsf.gov

Organocatalytic Activations in Ester Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. sci-hub.se

Cinchona-derived organocatalysts have been employed in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. mdpi.com While not a direct synthesis of the target molecule, this demonstrates the potential of organocatalysis to functionalize similar scaffolds.

Amine-thiourea catalysts have been used in Michael-type reactions, which can be a step in the synthesis of complex cyclic structures from keto-ester precursors. rsc.org

2,2,2-Trifluoroacetophenone has been identified as an effective organocatalyst for the epoxidation of alkenes, a reaction that could be used to functionalize precursors to the target molecule. acs.org

Stereoselective Synthesis Methodologies for Chiral Analogs (if applicable)

The structure of this compound is achiral. However, the synthesis of chiral analogs, for example by introducing a substituent at the α- or β-position of the butyrate chain, is of interest for applications in medicinal chemistry.

Stereoselective methods would be required to control the three-dimensional arrangement of atoms in these chiral analogs. Organocatalysis is a particularly powerful tool for asymmetric synthesis. sci-hub.se For instance, chiral secondary amines like diphenylprolinol trimethylsilyl (B98337) ether are effective catalysts for asymmetric Michael additions, a reaction that could be used to introduce a substituent at the β-position of a precursor. sci-hub.se Similarly, cinchona-derived organocatalysts can be used to achieve high enantioselectivity in reactions involving keto esters. mdpi.com

Asymmetric Catalysis in α- and β-Functionalization

Asymmetric catalysis offers an elegant and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For this compound, the carbon atom alpha (α) to the ester and the carbon atom beta (β) to the ester (the ketone carbon) are prime targets for such functionalization.

α-Functionalization: The α-position of the β-keto ester moiety is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. In asymmetric catalysis, a chiral catalyst, typically a metal complex with a chiral ligand or an organocatalyst, controls the facial approach of the electrophile, leading to the preferential formation of one enantiomer. For instance, cinchona alkaloid-derived organocatalysts have been successfully used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, achieving high enantiomeric ratios. nih.gov Similarly, titanium-based Lewis acids with chiral TADDOL ligands have been shown to catalyze the enantioselective α-fluorination of β-keto esters. beilstein-journals.org While direct application on this compound is not extensively documented, these established methods for related substrates provide a strong foundation for developing a selective α-functionalization strategy.

β-Functionalization: The ketone group at the β-position is a key site for introducing a chiral hydroxyl group via asymmetric reduction. Asymmetric hydrogenation is a powerful technique for this transformation. This involves the use of a transition metal catalyst (commonly Ruthenium or Iridium) complexed with a chiral ligand. rsc.org Research has demonstrated the highly efficient Ir-catalyzed asymmetric hydrogenation of various β-aryl-β-keto esters. rsc.org Notably, a 2-naphthyl substituted β-keto ester was successfully hydrogenated to the corresponding β-hydroxy ester with 90% enantiomeric excess (ee). rsc.orgrsc.org This precedent is directly applicable to the synthesis of chiral (R)- or (S)-ethyl 4-hydroxy-4-(2-naphthyl)butanoate from this compound.

| Substrate (Aryl Group) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | [Ir(COD)Cl]₂ / Chiral Ligand 1c / t-BuOK | >99 | 89 |

| 2-Chlorophenyl | [Ir(COD)Cl]₂ / Chiral Ligand 1c / t-BuOK | 96 | 95 |

| 4-Methoxyphenyl | [Ir(COD)Cl]₂ / Chiral Ligand 1c / t-BuOK | >99 | 85 |

| 2-Naphthyl | [Ir(COD)Cl]₂ / Chiral Ligand 1c / t-BuOK | 92 | 90 |

| 2-Thienyl | [Ir(COD)Cl]₂ / Chiral Ligand 1c / t-BuOK | 98 | 90 |

Chiral Auxiliary-Mediated Approaches

An alternative, powerful strategy for stereocontrol involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the reaction, the auxiliary is removed, yielding the chiral product and allowing for the recovery of the auxiliary.

For the synthesis of a chiral derivative of this compound, one could first hydrolyze the ethyl ester to the corresponding carboxylic acid. This acid can then be coupled to a chiral auxiliary, such as a commercially available Evans oxazolidinone or an 8-aryl menthol (B31143) derivative. x-mol.com The presence of the bulky, stereochemically defined auxiliary then blocks one face of the molecule, forcing subsequent reactions to occur from the less hindered side.

For example, the enolate formed from the N-acylated oxazolidinone can be alkylated at the α-position with high diastereoselectivity. Alternatively, reduction of the ketone can be directed by the auxiliary. Reductions of β-keto esters attached to chiral auxiliaries derived from (-)-β-pinene have been performed using reagents like sodium borohydride (B1222165) in the presence of manganese(II) chloride, yielding β-hydroxy esters with moderate diastereoselectivity. researchgate.net Once the desired stereocenter(s) have been installed, the auxiliary is cleaved via hydrolysis or reduction to reveal the chiral carboxylic acid or alcohol, which can then be re-esterified to give the target molecule.

| Chiral Auxiliary | Reducing Agent | Additive | Diastereomeric Excess (de, %) | Yield (%) |

|---|---|---|---|---|

| Derived from (-)-β-pinene | NaBH₄ | None | 14 | 90 |

| Derived from (-)-β-pinene | NaBH₄ | CaCl₂ | 42 | 85 |

| Derived from (-)-β-pinene | NaBH₄ | MnCl₂ | 60 | 85 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable, safer, and more efficient manufacturing routes.

Solvent-Free or Aqueous Reaction Conditions

A major focus of green chemistry is the reduction of volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally harmful. Performing reactions in water or under solvent-free conditions are two key strategies to achieve this.

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds are often insoluble in water, the use of surfactants can enable reactions to occur in aqueous media. These surfactants form micelles, which act as nanoreactors where the reactants can concentrate and react. rsc.org Palladium-catalyzed cross-coupling reactions, which are fundamental for forming C-C bonds, have been successfully performed in water for the synthesis of aryl ketones from arylboronic acids and nitriles or anhydrides. rsc.orgtandfonline.com A key step in the synthesis of this compound could be adapted to such aqueous conditions, significantly improving the environmental profile of the process.

Solvent-Free Conditions: Eliminating the solvent entirely represents an even greener approach. Solvent-free reactions can be facilitated by techniques such as microwave irradiation or mechanochemistry (ball-milling). Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased yields, and higher product purity. niscpr.res.in The synthesis of β-keto esters and aryl ketones from acyl Meldrum's acid has been efficiently achieved using microwave irradiation. niscpr.res.in Similarly, one-pot condensation reactions to form complex heterocyclic structures have been performed under solvent-free conditions, demonstrating the broad applicability of this approach. bohrium.com These methods could be applied to the condensation steps required to build the backbone of this compound.

Renewable Feedstocks and Energy Efficiency

Renewable Feedstocks: The chemical industry has traditionally relied on petrochemical feedstocks derived from finite fossil fuels. A key goal of green chemistry is to shift towards the use of renewable resources, such as biomass. rsc.org The naphthalene moiety in the target molecule is traditionally derived from coal tar or petroleum. rsc.org However, significant research is underway to produce aromatic platform chemicals from the depolymerization of lignin (B12514952) or the catalytic conversion of cellulose (B213188) and other carbohydrates. rsc.orgresearchgate.net While a direct industrial route from biomass to naphthalene for this specific application may not yet be established, the use of bio-derived starting materials is a critical long-term goal for sustainability. Furthermore, using bio-based solvents or reagents, such as those derived from the fermentation of sugars, can also enhance the green credentials of a synthetic process. mdpi.com

Energy Efficiency: Reducing energy consumption is another core principle of green chemistry. This can be achieved by designing reactions that proceed under mild conditions (ambient temperature and pressure) and by using more efficient energy sources. The use of highly active catalysts, such as the iridium complexes in asymmetric hydrogenation, allows reactions to be run at lower temperatures and pressures, thereby saving energy. rsc.org Microwave-assisted synthesis, as mentioned previously, is highly energy-efficient due to its rapid and direct heating mechanism compared to conventional heating methods that require prolonged refluxing. niscpr.res.inbohrium.com The development of flow chemistry processes, where reagents are continuously passed through a reactor, also offers superior heat and mass transfer, leading to reduced reaction times and improved energy efficiency.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 2 Naphthyl 4 Oxobutyrate

Electrophilic and Nucleophilic Character of the Carbonyl and Ester Functions

Ethyl 4-(2-naphthyl)-4-oxobutyrate is classified as a β-keto ester, a structural motif that imparts a rich and dualistic reactivity profile. The molecule possesses two key electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ethyl ester. Both are susceptible to attack by nucleophiles due to the polarization of the carbon-oxygen double bond.

The ketone's carbonyl group is generally more electrophilic and reactive towards nucleophiles than the ester's carbonyl. This is because the lone pair of electrons on the ester's oxygen atom can delocalize into the carbonyl group, reducing its partial positive charge and making it less electrophilic.

Conversely, the compound also exhibits nucleophilic character. The carbon atom situated between the two carbonyl groups (the α-carbon) is acidic. In the presence of a suitable base, this proton can be removed to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. masterorganicchemistry.com This dual electrophilic and nucleophilic nature makes β-keto esters like this compound valuable intermediates in organic synthesis.

Reaction Pathways Involving the Naphthalene (B1677914) Ring System

The naphthalene ring in this compound is an electron-rich aromatic system that can participate in several characteristic reactions.

Electrophilic Aromatic Substitution: Compared to benzene, the naphthalene ring system is more reactive towards electrophilic aromatic substitution. smolecule.com The substitution pattern is influenced by the existing acyl substituent and the inherent reactivity of the α and β positions of the naphthalene core. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be directed to specific positions on the ring, although this can sometimes lead to mixtures of isomers.

π-π Interactions: The extended aromatic system of the naphthalene group facilitates π-π stacking interactions with other aromatic molecules. This property is relevant in supramolecular chemistry and has been exploited to form π-complexes, for instance with porphyrins on modified surfaces. researchgate.net

C-H Activation: Modern catalytic methods enable the direct functionalization of C-H bonds. The naphthalene ring can undergo regioselective C-H activation, for example, using rhodium catalysts to perform naphthylation processes on other molecules. smolecule.com

Photochemical Reactions: The naphthalene moiety can participate in photochemical cycloaddition reactions. While additions of simple enones onto a naphthalene ring are known, the specific intramolecular possibilities for this compound would depend on its conformation and the reaction conditions. cdnsciencepub.com

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester functionality is a key reactive site for hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 4-(2-naphthyl)-4-oxobutanoic acid, and ethanol. Basic hydrolysis (saponification) is typically irreversible as the carboxylate salt formed is resistant to nucleophilic attack. Acid-catalyzed hydrolysis is an equilibrium process. nih.gov

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. masterorganicchemistry.com This process is highly valuable for modifying the ester group. nih.gov

Mechanism: The reaction can be catalyzed by acids or bases. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide corresponding to the new alcohol acts as the nucleophile. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, which activates the ester toward attack by a neutral alcohol molecule. masterorganicchemistry.com

Selectivity: Transesterification can often be performed selectively on β-keto esters in the presence of other ester types. nih.gov The reaction likely proceeds through an enol intermediate, where chelation of a catalyst to both carbonyls plays a role. nih.gov To prevent competitive hydrolysis, anhydrous conditions are generally required for acid-catalyzed transesterification. nih.gov

| Reaction | Reagents/Catalyst | Product |

| Hydrolysis | H₃O⁺ or NaOH/H₂O | 4-(2-naphthyl)-4-oxobutanoic acid |

| Transesterification | R'OH, Acid or Base Catalyst | Methyl/Alkyl 4-(2-naphthyl)-4-oxobutanoate |

Reductive Transformations of the Ketone Functionality

The ketone carbonyl group is readily reduced to a secondary alcohol, yielding ethyl 4-hydroxy-4-(2-naphthyl)butanoate. This transformation is a cornerstone of its chemistry, allowing for the introduction of a new stereocenter.

A significant challenge in the reduction of this compound is achieving chemoselectivity—reducing the ketone without affecting the ester group. While powerful reducing agents like lithium aluminum hydride would reduce both functionalities, several methods are available for the selective reduction of the ketone.

Hydride Reagents: Milder hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the selective reduction of ketones and aldehydes in the presence of esters. google.com Modifying the reagent, for instance by combining NaBH₄ with acetylacetone, can enhance its selectivity for one type of carbonyl over another. rsc.org

Catalytic Hydrogenation: This method can be employed, though careful selection of the catalyst and conditions is necessary to avoid reduction of the naphthalene ring.

Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes offers exceptional chemoselectivity. researchgate.net These enzymes, often from microorganisms like yeast or engineered E. coli, can reduce the ketone with near-perfect selectivity, leaving the ester and aromatic ring untouched. researchgate.netnih.gov

| Method | Reducing Agent/Catalyst | Selectivity |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | High for ketone over ester |

| Transfer Hydrogenation | Catecholborane, Brønsted Acid | High for α-keto esters |

| Enzymatic Reduction | Ketoreductase (KRED), NAD(P)H | Excellent for ketone over ester |

The reduction of the prochiral ketone creates a new stereocenter at the C4 position. Controlling the stereochemical outcome of this process is crucial for the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications.

Non-selective Reduction: Standard reagents like NaBH₄ will typically produce a racemic mixture of the (R)- and (S)-alcohols.

Asymmetric Reduction: Achieving high enantioselectivity (the preferential formation of one enantiomer) requires a chiral reducing agent, catalyst, or environment.

Enzymatic Methods: Biocatalytic reductions are renowned for their outstanding stereoselectivity. researchgate.net For example, the asymmetric reduction of a similar substrate, ethyl 4-chloro-3-oxobutanoate, using an aldehyde reductase from Sporobolomyces salmonicolor expressed in E. coli yielded the (R)-alcohol with a high enantiomeric excess of 91%. nih.gov Different enzymes can be selected to produce either the (R) or (S) enantiomer of the resulting alcohol. researchgate.net The kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) has also been demonstrated using plant-derived proteins, highlighting the ability of biocatalysts to stereoselectively recognize substrates containing a 2-naphthyl group. tandfonline.com

Enolate Chemistry and α-Functionalization Reactions

The protons on the carbon atom alpha to both carbonyl groups (C3) are significantly acidic (pKa ≈ 11 in similar systems) and can be removed by a moderately strong base, such as an alkoxide, to form a stable enolate. masterorganicchemistry.com This enolate is a key nucleophilic intermediate for forming new carbon-carbon bonds at the α-position.

Formation and Stability: The stability of the enolate arises from the delocalization of the negative charge onto the two adjacent oxygen atoms. This makes β-keto esters like this compound much more acidic than simple ketones and allows for their easy and complete conversion to the enolate. masterorganicchemistry.com

α-Alkylation: The enolate readily participates in nucleophilic substitution (S_N2) reactions with alkyl halides. masterorganicchemistry.com This allows for the introduction of an alkyl group at the C3 position, a process known as α-alkylation. This is a powerful method for elaborating the carbon skeleton.

Other α-Functionalizations: Beyond simple alkylation, the enolate can react with a wide range of other electrophiles. For example, it can undergo acylation, aldol-type condensation reactions, and conjugate additions (Michael reactions). Palladium-catalyzed allylic substitution reactions using 1,3-dicarbonyl compounds as nucleophiles have also been developed, opening pathways to complex molecular architectures. whiterose.ac.uk

| Reaction Type | Electrophile | Product |

| α-Alkylation | Alkyl Halide (R-X) | Ethyl 3-alkyl-4-(2-naphthyl)-4-oxobutyrate |

| α-Acylation | Acyl Chloride (RCOCl) | Ethyl 3-acyl-4-(2-naphthyl)-4-oxobutyrate |

| Michael Addition | α,β-Unsaturated Ketone | Adduct at the C3 position |

Alkylation and Acylation at the α-Carbon

The carbon atom situated between the ketone and ester carbonyl groups (the α-carbon) is known as an active methylene (B1212753) group. The protons on this carbon are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base, an enolate ion. This enolate is a potent nucleophile and can readily participate in alkylation and acylation reactions.

Alkylation: In the presence of a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), this compound can be deprotonated to form a stable enolate. This enolate can then react with various electrophilic alkylating agents, such as alkyl halides, to form a new carbon-carbon bond at the α-position. The steric bulk of the naphthyl group can influence the approach of the electrophile. Nickel-catalyzed enantioselective alkylation reactions have been shown to be effective for substrates containing bulky aryl groups, including naphthyl substituents, suggesting that similar methodologies could be applied here to achieve stereocontrol. rsc.org

Acylation: Similarly, the enolate derived from this compound can react with acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, yielding a β-diketone derivative. Platinum-catalyzed C-H acylation has been explored for introducing α-keto ester functional groups onto aryl rings, but direct acylation at the α-carbon of an existing β-keto ester proceeds via the enolate intermediate. acs.org

Table 1: Representative Alkylation and Acylation Reactions at the α-Carbon

| Reaction Type | Electrophile | Base | General Product Structure |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Sodium Ethoxide (NaOEt) | Ethyl 2-methyl-4-(2-naphthyl)-4-oxobutyrate |

| Alkylation | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | Ethyl 2-benzyl-4-(2-naphthyl)-4-oxobutyrate |

| Acylation | Acetyl Chloride (CH₃COCl) | Sodium Hydride (NaH) | Ethyl 2-acetyl-4-(2-naphthyl)-4-oxobutyrate |

| Acylation | Benzoyl Chloride (PhCOCl) | Lithium Diisopropylamide (LDA) | Ethyl 2-benzoyl-4-(2-naphthyl)-4-oxobutyrate |

Condensation Reactions Involving the Active Methylene Group

The high acidity of the α-protons makes the active methylene group in this compound a prime candidate for various condensation reactions. These reactions are fundamental for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone that cannot form an enolate itself. In the presence of a weak base catalyst like piperidine (B6355638) or ammonia (B1221849), this compound can react with aldehydes (e.g., benzaldehyde) to yield α,β-unsaturated products. organic-chemistry.orgrsc.org The reaction proceeds through a carbanion intermediate which attacks the carbonyl of the aldehyde, followed by dehydration.

Claisen-Type Condensation: While the classical Claisen condensation involves the self-condensation of two ester molecules, the active methylene group of this compound can act as the nucleophilic component in mixed Claisen condensations with other esters. smolecule.com

Other Condensations: The enolate can also serve as a nucleophile in Michael additions to α,β-unsaturated systems or participate in Mannich reactions with formaldehyde (B43269) and an amine. Furthermore, condensation with amines can lead to the formation of β-enaminones, which are versatile synthetic intermediates. Research on related keto-esters shows that they can react with various reagents, including arylidenemalononitriles, in the presence of a base to form complex heterocyclic systems like dihydropyrans. researchgate.net

Table 2: Potential Condensation Reactions

| Reaction Name | Reactant(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine, Reflux | α,β-Unsaturated Keto-Ester |

| Michael Addition | α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | Sodium Ethoxide (NaOEt) | 1,5-Dicarbonyl Compound |

| Amine Condensation | Primary Amine (e.g., Aniline) | Acid Catalyst, Reflux | β-Enaminone |

Pericyclic Reactions and Rearrangements Initiated by the Oxo-Butyrate Scaffold

Pericyclic reactions are concerted processes that occur via a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduebsco.com The oxo-butyrate scaffold of this compound does not inherently contain the typical conjugated π-systems required for most pericyclic reactions. However, it can be a precursor to reactive intermediates that do participate in such transformations.

Potential for Cycloaddition Reactions: Through enolization, this compound can form an electron-rich double bond. This enol or its silyl (B83357) enol ether derivative could potentially act as a dienophile in a Diels-Alder reaction with an electron-deficient diene. ub.edu Conversely, derivatization could introduce a diene moiety into the molecule, which could then undergo an intramolecular Diels-Alder reaction. Hetero-Diels-Alder reactions, where the carbonyl group itself or a derived imine acts as the dienophile, are also a theoretical possibility for constructing heterocyclic rings. unipv.it These reactions are often triggered by heat or light and are known for their high stereospecificity. ebsco.comyoutube.com

Rearrangements: The structure is susceptible to certain rearrangements upon specific functionalization. For instance, if the α-carbon were to be halogenated, the resulting α-halo ketone could potentially undergo a Favorskii rearrangement upon treatment with a base, leading to a ring-contracted carboxylic acid derivative (a cyclopropanone (B1606653) intermediate followed by cleavage). The bulky naphthyl group would likely play a significant role in the stereochemical outcome of such a rearrangement.

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Reaction Kinetics: The rates of reactions, such as the alkylations and condensations discussed above, are influenced by several factors:

Steric Hindrance: The large, planar 2-naphthyl group can sterically hinder the approach of reactants to the adjacent carbonyl group and the α-carbon, potentially slowing down reaction rates compared to less bulky analogues.

Electronic Effects: The electron-withdrawing nature of the naphthyl group can influence the acidity of the α-protons and the reactivity of the carbonyl group.

Solvent and Catalyst: The choice of solvent affects the solubility of reactants and the stabilization of charged intermediates and transition states. The nature and concentration of the catalyst (e.g., base in condensation reactions) are also critical kinetic parameters.

Detailed kinetic studies, such as those performed on the reactions of 2-naphthyl radicals, often involve both experimental measurements and theoretical calculations to determine rate constants under various conditions (temperature, pressure). maxapress.com For instance, the Arrhenius equation can describe the temperature dependence of the reaction rate. smolecule.com

Computational Investigations: Modern computational chemistry provides powerful tools for investigating reaction mechanisms. Methods like Density Functional Theory (DFT) and the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method can be used to model the potential energy surface of a reaction. acs.org These calculations can identify transition state structures, determine activation energies (related to kinetics), and calculate the energies of reactants and products (related to thermodynamics), offering deep mechanistic insights that complement experimental findings. maxapress.comacs.org

Table 3: Factors Influencing Reactivity

| Factor | Kinetic Influence | Thermodynamic Influence |

|---|---|---|

| Naphthyl Group | Steric hindrance may decrease reaction rates. | Contributes to the overall stability of the molecule and its derivatives through conjugation. |

| Solvent Polarity | Can stabilize charged intermediates/transition states, affecting reaction rates. | Can shift the position of equilibria (e.g., keto-enol tautomerism). |

| Temperature | Increases reaction rates (Arrhenius relationship). smolecule.com | Affects the Gibbs free energy (ΔG = ΔH - TΔS) and can shift equilibria. |

| Catalyst | Lowers the activation energy, increasing the rate of reaction. | Does not affect the overall thermodynamics (ΔG) of the reaction. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 2 Naphthyl 4 Oxobutyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 4-(2-naphthyl)-4-oxobutyrate in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete map of the atomic framework can be constructed.

Based on experimental data, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals all expected proton signals. rsc.org The aromatic region shows a complex pattern corresponding to the seven protons of the 2-substituted naphthalene (B1677914) ring. A characteristic singlet for the most deshielded aromatic proton is observed at 8.54 ppm. rsc.org The aliphatic chain displays signals for the ethyl ester group—a quartet around 4.20 ppm (-OCH₂-) and a triplet near 1.30 ppm (-CH₃)—and two triplets for the adjacent methylene (B1212753) groups of the butyrate (B1204436) chain at approximately 3.48 ppm and 2.84 ppm. rsc.org

While specific experimental ¹³C NMR data is not widely published, the expected chemical shifts can be predicted based on the known structure. The two carbonyl carbons are the most deshielded, with the ketone carbon expected around 198 ppm and the ester carbon around 173 ppm. The naphthyl group carbons would appear in the aromatic region (approx. 124-136 ppm). The aliphatic carbons would include the ethyl ester's methylene (~61 ppm) and methyl (~14 ppm) groups, and the two methylene groups of the butyrate backbone (~35 ppm and ~28 ppm).

Table 1: Experimental and Predicted NMR Data for this compound in CDCl₃

| Atom Type | Position | ¹H Chemical Shift (δ, ppm) rsc.org | ¹³C Chemical Shift (δ, ppm) (Predicted) | Description |

|---|---|---|---|---|

| Aromatic CH | Naphthyl | 7.60 - 8.54 (m) | ~124 - 130 | Multiple signals for the 7 protons on the naphthalene ring. |

| Aromatic C | Naphthyl | - | ~132 - 136 | Quaternary carbons of the naphthalene ring. |

| Ketone C=O | C4 | - | ~198 | Carbonyl carbon adjacent to the naphthyl group. |

| Ester C=O | C1 | - | ~173 | Carbonyl carbon of the ethyl ester group. |

| Methylene CH₂ | C3 | 3.48 (t) | ~35 | Methylene group adjacent to the ketone (C4). |

| Methylene CH₂ | C2 | 2.84 (t) | ~28 | Methylene group adjacent to the ester carbonyl (C1). |

| Ester OCH₂ | - | 4.20 (q) | ~61 | Methylene group of the ethyl ester. |

| Ester CH₃ | - | 1.30 (t) | ~14 | Methyl group of the ethyl ester. |

To confirm the assignments made from 1D NMR and to definitively establish the connectivity of the molecule, a series of 2D NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two methylene triplets of the butyrate chain (at ~3.48 and ~2.84 ppm), confirming their adjacency. It would also show a correlation between the ethyl group's quartet (~4.20 ppm) and triplet (~1.30 ppm). Within the naphthyl ring, complex correlations would help in assigning the positions of the aromatic protons relative to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would link each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.84 ppm would show a cross-peak to the predicted carbon signal at ~28 ppm, confirming this as the C2 methylene group. This technique is crucial for assigning the carbons in the complex aromatic region by linking them to their known protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is arguably the most powerful experiment for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The protons of the C3 methylene group (~3.48 ppm) showing a correlation to the ketone carbonyl carbon (C4, ~198 ppm) and the C2 carbon (~28 ppm).

The protons of the C2 methylene group (~2.84 ppm) showing correlations to the ester carbonyl carbon (C1, ~173 ppm) and the C3 carbon (~35 ppm).

Protons on the naphthyl ring showing correlations to the ketone carbonyl carbon (C4), confirming the attachment point of the butyrate chain.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers detailed insights into its structure in the crystalline state. psu.edu This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. americanpharmaceuticalreview.com

For a β-ketoester like this compound, ssNMR can be used to study the possibility of keto-enol tautomerism in the solid phase. psu.eduresearchgate.net By comparing the spectra of different crystalline batches, one could identify the presence of either the keto form, an enol form, or a mixture. Furthermore, ssNMR can reveal subtle differences in molecular conformation and intermolecular packing arrangements between different polymorphs. csic.es The technique is sensitive to the local electronic environment, and changes in crystal packing can lead to measurable differences in the ¹³C chemical shifts. nih.gov

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound, the molecular formula is C₁₆H₁₆O₃, with a monoisotopic mass of 256.1099 g/mol . An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides definitive validation of the molecular formula, distinguishing it from any other combination of atoms with the same nominal mass. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of product ions. nationalmaglab.org The analysis of these fragments provides valuable information about the molecule's connectivity. For this compound, several key fragmentation pathways can be predicted based on the functional groups present. libretexts.org

A primary fragmentation would be the alpha-cleavage adjacent to the ketone carbonyl, resulting in the formation of a stable naphthoyl cation. Another common fragmentation for esters is the McLafferty rearrangement, if sterically feasible, or the loss of the ethoxy group.

Table 2: Predicted Major Fragments in MS/MS of this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 155 | [C₁₁H₇O]⁺ | Alpha-cleavage at the C3-C4 bond, forming the naphthoyl cation. |

| 127 | [C₁₀H₇]⁺ | Loss of CO from the naphthoyl cation. |

| 211 | [M - OCH₂CH₃]⁺ | Cleavage of the ester C-O bond (loss of ethoxy radical). |

| 183 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 211 fragment. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide information about molecular conformation and crystallinity. americanpharmaceuticalreview.com

For this compound, the IR and Raman spectra would be dominated by characteristic peaks from its constituent parts. The most prominent features would be the C=O stretching vibrations. Due to electronic differences, the ketone and ester carbonyls would absorb at slightly different frequencies. The ketone C=O stretch is expected around 1680-1690 cm⁻¹, influenced by its conjugation with the naphthyl ring. The ester C=O stretch should appear at a higher frequency, typically around 1730-1740 cm⁻¹.

The aromatic naphthyl ring would give rise to a series of C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretches of the methylene and methyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester group would be visible in the 1100-1300 cm⁻¹ range.

Because IR and Raman selection rules differ, they often provide complementary information. For instance, the symmetric vibrations of the non-polar naphthyl ring may be stronger in the Raman spectrum, while the polar carbonyl group vibrations are typically very strong in the IR spectrum. americanpharmaceuticalreview.com Analysis of the fingerprint region (below 1500 cm⁻¹) in both spectra can reveal subtle conformational differences of the butyrate chain or variations in crystal packing between different solid-state forms.

Table 3: Predicted Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Stretching of sp² C-H bonds on the naphthyl ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Stretching of sp³ C-H bonds in the ethyl and butyrate groups. |

| Ester C=O Stretch | ~1735 | IR (Strong), Raman (Medium) | Characteristic vibration of the saturated ethyl ester. |

| Ketone C=O Stretch | ~1685 | IR (Strong), Raman (Medium) | Frequency lowered by conjugation with the aromatic ring. |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands corresponding to the naphthyl ring skeleton. |

| Ester C-O Stretch | 1100 - 1300 | IR (Strong) | Asymmetric and symmetric stretching of the C-O-C linkage. |

Electronic Spectroscopy (UV-Vis) for Chromophoric Interactions of the Naphthyl System

The electronic absorption characteristics of this compound are dominated by the naphthyl group, a potent chromophore. The extended π-system of the naphthalene ring gives rise to strong absorptions in the ultraviolet-visible (UV-Vis) region. These absorptions are primarily due to π → π* transitions.

While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the behavior of similar compounds provides significant insight. For instance, the UV-Vis spectra of self-assembled monolayers (SAMs) on indium tin oxide (ITO) using ethyl 4-(1- and 2-naphthyl)-4-oxobutanoate as a "π-binder" for porphyrins have been studied. In these systems, the naphthyl moiety's absorption features are critical for understanding the interactions within the monolayer. The absorption spectrum of a mixed SAM containing ethyl 4-(2-naphthyl)-4-oxobutanoate and a tetraferrocenylporphyrin is dominated by a split and very broad Soret band of the porphyrin, indicating a specific interaction and complex formation with the underlying naphthalene monolayer. researchgate.net

The electronic transitions of the 2-naphthyl group itself are well-characterized. Typically, naphthalenic compounds exhibit two main absorption bands. The first, at lower energy (longer wavelength), is of moderate intensity, while the second, at higher energy (shorter wavelength), is much more intense. The presence of the keto-ester side chain in this compound will influence the precise wavelengths and intensities of these absorptions through electronic effects and potential intramolecular interactions.

To illustrate the typical electronic transitions, the UV-Vis data for a structurally related compound, (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, which also contains a 2-naphthyl ketone moiety, can be considered. The calculated electronic spectrum of this molecule shows a longest wavelength band corresponding to a π-π* transition.

| Compound | Solvent/Method | λmax (nm) | Transition |

| (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one | TD-DFT | ~295 | π → π* |

This table presents calculated data for a related compound to illustrate the electronic transitions of the naphthyl system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the absolute stereochemistry of chiral molecules and provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystal structure for this compound has not been reported in the crystallographic databases. However, the analysis of a closely related and more complex molecule, ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provides an excellent example of the type of detailed structural information that can be obtained. mdpi.com This compound, a chalcone (B49325) derivative, also features a naphthyl group connected to a keto-containing system.

The crystallographic study of this related molecule revealed that it crystallizes in the monoclinic space group C2/c. mdpi.com A key finding was the presence of disorder in the molecule, a common phenomenon in crystal structures. The study also highlighted weak intermolecular interactions, such as O-H...O hydrogen bonds, which are crucial for the stability of the crystal packing. mdpi.com

Below is a hypothetical data table illustrating the kind of parameters that would be determined from an X-ray crystallographic analysis of a related naphthyl-containing organic molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.8991(9) |

| b (Å) | 11.4369(6) |

| c (Å) | 10.8507(5) |

| β (°) | 92.428(4) |

| Volume (ų) | 2219.25(19) |

| Z | 4 |

This table is based on the crystallographic data for ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate to illustrate the output of an X-ray diffraction experiment. mdpi.com

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the butyrate chain relative to the naphthyl ring and how the molecules pack in the crystal lattice. This would provide valuable information on the potential for intermolecular interactions, such as C-H...O hydrogen bonds and π-π stacking of the naphthyl rings.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound is itself an achiral molecule, its chiral derivatives would be expected to exhibit a CD spectrum. The introduction of a stereocenter, for instance, by asymmetric reduction of the ketone or by derivatization with a chiral auxiliary, would render the molecule optically active.

The naphthyl group is a strong chromophore, and its interaction with a nearby chiral center would give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule.

For example, studies on chiral ligands containing a 2-naphthyl antenna have shown that their complexation with metal ions leads to significant changes in their CD spectra. The binding of optically pure tridentate ligands with a 2-naphthyl group to lanthanide ions has been monitored using CD spectroscopy, allowing for the determination of binding constants for the formation of chiral self-assemblies in solution.

A hypothetical scenario would involve the asymmetric synthesis of a chiral derivative of this compound. The resulting enantiomers would produce mirror-image CD spectra. The observed Cotton effects would correspond to the electronic transitions of the naphthyl chromophore, perturbed by the chiral environment.

| Chiral Derivative | Wavelength Range (nm) | Expected CD Features |

| (R)-Ethyl 4-hydroxy-4-(2-naphthyl)butyrate | 200-350 | Multiple Cotton effects corresponding to the π → π* transitions of the naphthyl group. |

| (S)-Ethyl 4-hydroxy-4-(2-naphthyl)butyrate | 200-350 | Mirror-image spectrum to the (R)-enantiomer. |

This table is a hypothetical representation of the expected CD spectral features for chiral derivatives of the title compound.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, providing a window into its reactivity and bonding characteristics. For this compound, these calculations can reveal the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl groups and the ester functionality, which are the most electrophilic sites in the molecule. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap indicating higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: These values are hypothetical and serve to illustrate the typical outputs of an FMO analysis. Actual values would be obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonds and lone pairs. cymitquimica.com This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

In this compound, NBO analysis would reveal the hybridization of the atoms and the nature of the bonds, such as the sigma (σ) and pi (π) bonds within the naphthalene ring and the carbonyl groups. It would also quantify the delocalization of electron density from lone pairs on the oxygen atoms into antibonding orbitals of adjacent bonds, which can have a significant impact on the molecule's geometry and reactivity. For example, the interaction between the lone pair of the ester oxygen and the π* orbital of the carbonyl group is a key feature stabilizing the ester functionality.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of C=O | σ(C-C) | ~2-5 |

| LP(O) of ester | π(C=O) of ester | ~50-60 |

| π(C=C) of naphthyl | π*(C=C) of naphthyl | ~15-25 |

Note: These are representative values illustrating the type of data obtained from NBO analysis. LP denotes a lone pair.

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Naphthyl-C-C=O) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 2.5 |

| 2 | 60 | 0.8 |

| 3 | 120 | 0.0 |

| 4 | 180 | 1.5 |

Note: These values are for illustrative purposes and represent a simplified conformational analysis around a single dihedral angle.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface and locating transition states, we can understand the step-by-step process of bond breaking and formation.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps the energy changes as reactants are converted into products. By exploring the PES, chemists can identify the most likely reaction pathways, including any intermediate species that may be formed. For the synthesis of this compound, such as through a Friedel-Crafts acylation, mapping the PES would reveal the energy profile of the electrophilic attack of the acylium ion on the naphthalene ring, followed by deprotonation.

Intrinsic Reaction Coordinate (IRC) Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is used to trace the reaction pathway from a transition state down to the corresponding reactants and products on the potential energy surface. This confirms that a located transition state indeed connects the intended reactants and products. For a reaction involving this compound, such as its reduction or condensation, IRC calculations would provide a clear and detailed visualization of the molecular transformations occurring during the reaction.

Table 4: Hypothetical Energetic Data for a Reaction Step Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Products | -20.1 |

Note: This table provides a hypothetical energy profile for a single step in a reaction mechanism.

Computational and Theoretical Chemistry Studies on Ethyl 4 2 Naphthyl 4 Oxobutyrate

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules at an atomic level. For Ethyl 4-(2-naphthyl)-4-oxobutyrate, theoretical studies can offer deep insights into its electronic structure, spectroscopic characteristics, and interactions with its environment. These computational approaches complement experimental data and can guide further research and application.

Ethyl 4 2 Naphthyl 4 Oxobutyrate As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Naphthyl-Substituted Heterocycles

The γ-ketoester moiety within Ethyl 4-(2-naphthyl)-4-oxobutyrate is a powerful precursor for the formation of five- and six-membered heterocyclic rings. The presence of the naphthyl substituent imparts unique photophysical and biological properties to the resulting heterocyclic systems.

Pyrrole (B145914) and Furan (B31954) Derivatives

Naphthyl-substituted pyrroles and furans are of significant interest due to their presence in various biologically active compounds and functional materials. researchgate.net this compound serves as a key precursor to the requisite 1,4-dicarbonyl compound needed for the classical Paal-Knorr synthesis. mdpi.comorganic-chemistry.org

The synthesis begins with the α-functionalization of the ketoester. For instance, α-bromination followed by elimination can introduce a double bond, or alternatively, α-hydroxylation followed by oxidation can yield a 1,2,5-tricarbonyl intermediate, which can then be selectively transformed. A more direct conceptual pathway involves the conversion of the ester to a ketone, creating the necessary 1,4-diketone.

Once the corresponding 1,4-diketone, 4-(2-naphthyl)hexane-2,5-dione, is formed, the Paal-Knorr synthesis can be employed. mdpi.com

Furan Synthesis: Treatment of the 1,4-diketone with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide) promotes an intramolecular cyclization and dehydration to yield the corresponding 2-methyl-5-(2-naphthyl)furan. organic-chemistry.orgmdpi.com The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration. mdpi.com

Pyrrole Synthesis: Condensation of the 1,4-diketone with ammonia (B1221849) or a primary amine in the presence of an acid catalyst leads to the formation of N-substituted or unsubstituted 2-methyl-5-(2-naphthyl)pyrroles. mdpi.comresearchgate.net The reaction proceeds through the formation of a hemiaminal, which then cyclizes and dehydrates to form the aromatic pyrrole ring. sigmaaldrich.com

Table 1: Paal-Knorr Synthesis of Naphthyl-Substituted Heterocycles

| Heterocycle | Reagent(s) | Key Reaction | Resulting Scaffold |

|---|---|---|---|

| Furan | Acid catalyst (H₂SO₄, P₂O₅) | Intramolecular cyclization/dehydration | 2-methyl-5-(2-naphthyl)furan |

| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Condensation/cyclization | 1-R-2-methyl-5-(2-naphthyl)pyrrole |

Quinolone and Isoquinoline (B145761) Scaffolds

The reactive methylene (B1212753) group adjacent to the ester in this compound is key to its utility in constructing fused nitrogen-containing heterocycles like quinolines and isoquinolines, which are core structures in many pharmaceuticals.

Quinolone Synthesis: The Friedländer annulation is a direct method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. This compound can serve as the active methylene component. For example, reaction with 2-aminobenzaldehyde (B1207257) under acid or base catalysis would conceptually lead to the formation of ethyl 2-(2-(2-naphthyl)-2-oxoethyl)quinoline-3-carboxylate. Subsequent intramolecular cyclization of this intermediate could potentially yield more complex polycyclic systems. Tandem procedures involving Friedländer annulation and other condensations have been reported to create complex quinoline (B57606) derivatives. harvard.edu

Isoquinoline Synthesis: The construction of isoquinoline scaffolds can be envisioned through classical methods such as the Bischler-Napieralski or Pictet-Spengler reactions, which would require prior modification of the starting material.

Bischler-Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.org To utilize this compound, a multi-step sequence would be necessary. First, the ketone would be reduced to a hydroxyl group. This intermediate could then be converted to a phenethylamine (B48288) derivative. Amidation of the ester functionality, followed by cyclization using a dehydrating agent like POCl₃, would yield a dihydroisoquinoline, which can be subsequently aromatized. aurigeneservices.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone. More advanced variations allow for the direct use of γ-ketoesters. mdpi.comthieme-connect.com In a conceptual pathway, tryptamine (B22526) could be reacted with this compound in the presence of a chiral Brønsted acid catalyst. This would initiate a cascade reaction leading to complex tetrahydro-β-carboline structures bearing the naphthyl-oxobutyl side chain, which are valuable scaffolds in medicinal chemistry. mdpi.commdpi.com

Building Block for Polycyclic Aromatic Hydrocarbon (PAH) Analogs with Functionalization

Functionalized polycyclic aromatic hydrocarbons (PAHs) are crucial components in materials science and are scaffolds for certain biologically active molecules. organic-chemistry.orgresearchgate.net this compound, with its embedded naphthalene (B1677914) unit and reactive handles, is a conceptual starting point for building larger, functionalized PAHs such as benzo[a]pyrene (B130552) derivatives.

A plausible synthetic strategy could involve an intramolecular Friedel-Crafts-type acylation. Treatment of the substrate with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, could induce cyclization of the butyrate (B1204436) chain onto the adjacent naphthalene ring. This would form a new six-membered ring, resulting in a functionalized dihydrophenanthrenone system. This tricyclic ketone could then undergo further annulation reactions. For example, a Reformatsky reaction or a Wittig reaction followed by another cyclization could be used to construct the additional rings necessary to form a benzo[a]pyrene core. thieme-connect.com This stepwise approach allows for the introduction of various functional groups, inherited from the ester and ketone moieties, onto the final PAH skeleton.

Role in the Total Synthesis of Natural Products (Conceptual Exploration)

While no specific total syntheses employing this compound have been prominently reported, its potential as a key intermediate can be conceptually explored. The heterocyclic and enantiopure intermediates derived from this starting material are common motifs in a variety of natural products.

Pyrrole Alkaloids: The naphthyl-substituted pyrroles that can be synthesized via the Paal-Knorr reaction are analogs of numerous marine and terrestrial alkaloids. A synthetic strategy could involve creating a functionalized pyrrole ring from the ketoester and then elaborating the side chains to match a target natural product.

Furan-Containing Natural Products: Many natural products, including terpenoids and polyketides, contain substituted furan rings. The ability to generate a naphthyl-furan from this compound provides a route to novel analogs of these compounds, where the naphthyl group can be used to modulate biological activity or serve as a fluorescent tag for mechanistic studies.

Complex Alkaloids: The enantiopure intermediates accessed through stereoselective transformations (see Section 6.5) are particularly valuable. For instance, an optically active alcohol or amine derived from the starting material could serve as a chiral building block for the asymmetric synthesis of complex alkaloids containing isoquinoline or β-carboline cores, where stereochemistry is critical for biological function. researchgate.net

Utilization in the Synthesis of Specialized Organic Materials

The rigid and planar structure of the naphthalene moiety makes this compound and its derivatives attractive building blocks for specialized organic materials.

Liquid Crystals: The incorporation of rigid, aromatic cores like naphthalene is a common strategy in the design of liquid crystalline materials. researchgate.netresearchgate.net The ester functionality of this compound can be readily hydrolyzed and re-esterified with long-chain alcohols or phenolic derivatives to create calamitic (rod-shaped) liquid crystals. The length and branching of the alkyl chains can be varied to tune the mesophase properties (e.g., nematic, smectic) and the transition temperatures.

Organic Semiconductors: Naphthyl and other polycyclic aromatic groups are frequently used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comucl.ac.ukmdpi.com The extended π-conjugation of the naphthalene ring facilitates charge transport. This compound can be used to synthesize larger conjugated systems through reactions like the Knoevenagel condensation or Wittig reaction at the α-carbon, or through coupling reactions involving the naphthyl ring itself. These extended structures can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance.

Stereoselective Transformations to Access Enantiopure Intermediates

The synthesis of single-enantiomer compounds is crucial in the pharmaceutical industry. This compound possesses two key sites for stereocontrol: the prochiral ketone and the α-carbon to the ester.

Asymmetric Hydrogenation: The ketone functionality can be reduced stereoselectively to a chiral alcohol using asymmetric hydrogenation. This is a highly efficient method for producing optically active compounds. chemie-brunschwig.ch The reaction is typically catalyzed by transition metal complexes containing chiral phosphine (B1218219) ligands, such as those based on ruthenium or rhodium. aurigeneservices.com The choice of catalyst and reaction conditions determines which enantiomer of the resulting alcohol, ethyl (R)- or (S)-4-hydroxy-4-(2-naphthyl)butanoate, is formed, often with high enantiomeric excess (ee). mdpi.com

Chiral Auxiliaries: To control the stereochemistry of reactions at the α-carbon, a chiral auxiliary can be employed. researchgate.net The ethyl ester can be converted into an amide by reaction with a chiral amine, such as a derivative of valine or phenylalanine. A common strategy involves using Evans oxazolidinone auxiliaries. Once the chiral auxiliary is attached, its steric bulk directs the approach of electrophiles (e.g., in alkylation or aldol (B89426) reactions) to one face of the enolate, leading to the formation of one diastereomer preferentially. After the desired stereocenter is set, the auxiliary can be cleaved hydrolytically or reductively and recycled, yielding the enantiopure α-substituted product.

Table 2: Strategies for Stereoselective Transformation

| Transformation | Target Site | Method | Resulting Intermediate |

|---|---|---|---|

| Stereoselective Reduction | Ketone (C4) | Asymmetric Hydrogenation (e.g., Ru/Rh-chiral phosphine catalyst) | Enantiopure Alcohol (e.g., Ethyl (R)-4-hydroxy-4-(2-naphthyl)butanoate) |

| Stereoselective Alkylation/Addition | α-Carbon (C2) | Chiral Auxiliary (e.g., Evans oxazolidinone) followed by enolate reaction | Enantiopure α-Substituted Butyrate |

Derivatization Strategies and Functional Group Transformations of Ethyl 4 2 Naphthyl 4 Oxobutyrate

Ester Modifications: Saponification, Transamidation, and Reduction to Alcohol

The ester group of ethyl 4-(2-naphthyl)-4-oxobutyrate is amenable to several key transformations, providing access to carboxylic acids, amides, and alcohols.

Saponification: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(2-naphthyl)-4-oxobutanoic acid, is a fundamental transformation. This is typically achieved under basic conditions, for instance, by refluxing with a base like sodium hydroxide (B78521) in a suitable solvent such as ethanol, followed by acidification. This reaction is analogous to the hydrolysis of other esters where the ester functionality is converted to a carboxylate salt and then protonated to the carboxylic acid.

Transamidation: The direct conversion of the ester to an amide can be accomplished through various methods. One common approach involves reacting the ester with an amine in the presence of a suitable catalyst. This transformation is valuable for introducing diverse functionalities by varying the amine component.

Reduction to Alcohol: The ester can be reduced to the corresponding alcohol, 4-(2-naphthyl)-1,4-butanediol, using strong reducing agents like lithium aluminum hydride. google.com Milder reducing agents that selectively reduce the ketone without affecting the ester, or vice-versa, can also be employed depending on the desired outcome. For instance, sodium borohydride (B1222165) is often used for the selective reduction of ketones in the presence of esters.

Ketone Transformations: Oxime, Hydrazone, and Ketal Formation

The ketone carbonyl group in this compound is a key site for a variety of condensation and protection reactions.

Oxime Formation: The reaction of the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) yields the corresponding oxime, ethyl 4-(2-naphthyl)-4-(hydroxyimino)butanoate. This transformation is a standard method for converting ketones and aldehydes to their oxime derivatives. googleapis.com

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, leads to the formation of the respective hydrazones. These reactions are often carried out in an acidic medium to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon.

Ketal Formation: The ketone can be protected by converting it into a ketal, typically by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction is reversible and is commonly used to protect the ketone group during reactions targeting other parts of the molecule.